molecular formula C9H12N2O3 B8458088 2-(5-Methoxy-2-nitrophenyl)ethanamine

2-(5-Methoxy-2-nitrophenyl)ethanamine

Cat. No. B8458088
M. Wt: 196.20 g/mol
InChI Key: GTRKZCKMNXBWJM-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

Under a nitrogen atmosphere 200 mL (200 mmol) of a 1M borane in THF solution were slowly added dropwise at RT to 12.6 g (65.7 mmol) (5-methoxy-2-nitrophenyl)-acetonitrile in 380 mL THF. The reaction mixture was refluxed for 2 h. After cooling, 30 mL methanol were added dropwise within 20 min. At the same time the temperature was maintained at 10° C. to 20° C. with an ice bath. The reaction mixture was stirred for 30 min at RT and then within 30 min 45 mL of a 2M HCl solution were added dropwise thereto. The reaction mixture was concentrated by rotary evaporation i. vac. with gentle heating. The residue was diluted to approx. 200 mL with water and extracted with 200 mL EtOAc. The aqueous phase was made alkaline with a 15% (w/v) aqueous potassium carbonate solution and continuously extracted with diethyl ether overnight using a rotary perforator according to Ludwig (Messrs Normag). The organic extract was concentrated to dryness by rotary evaporation. 9.98 g of the desired product was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.[CH3:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([N+:13]([O-:15])=[O:14])=[C:8]([CH2:10][C:11]#[N:12])[CH:9]=1.CO.Cl>C1COCC1>[CH3:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([N+:13]([O-:15])=[O:14])=[C:8]([CH2:10][CH2:11][NH2:12])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
65.7 mmol
Type
reactant
Smiles
COC=1C=CC(=C(C1)CC#N)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
380 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
At the same time the temperature was maintained at 10° C. to 20° C. with an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by rotary evaporation i
ADDITION
Type
ADDITION
Details
The residue was diluted to approx. 200 mL with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 mL EtOAc
EXTRACTION
Type
EXTRACTION
Details
continuously extracted with diethyl ether overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness by rotary evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=CC(=C(C1)CCN)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.98 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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